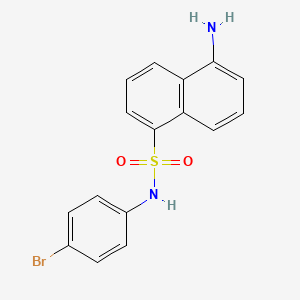

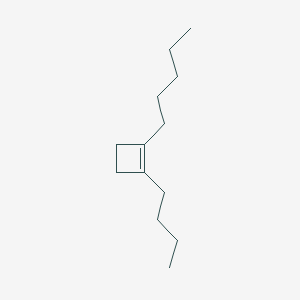

5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

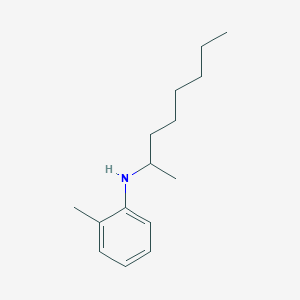

5-アミノ-N-(4-ブロモフェニル)ナフタレン-1-スルホンアミド: は、スルホンアミド類に属する有機化合物です。この化合物は、アミノ基、ブロモフェニル基、およびナフタレンスルホンアミド部分の存在を特徴としています。

2. 製法

合成経路と反応条件: 5-アミノ-N-(4-ブロモフェニル)ナフタレン-1-スルホンアミドの合成は、一般的に以下の手順に従います。

ニトロ化: ナフタレンは、1-ニトロナフタレンを生成するためにニトロ化されます。

還元: ニトロ基はアミノ基に還元され、1-アミノナフタレンが生成されます。

スルホン化: 1-アミノナフタレンはスルホン化されて1-アミノナフタレン-1-スルホン酸を生成します。

カップリング反応: スルホン酸誘導体は、適切な条件下で4-ブロモフェニルアミンとカップリングして、最終生成物を形成します。

工業生産方法: この化合物の工業生産方法は、同様の手順を踏む場合がありますが、大規模合成用に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、および反応効率を向上させるための触媒の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide typically involves the following steps:

Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

Sulfonation: 1-Aminonaphthalene undergoes sulfonation to form 1-aminonaphthalene-1-sulfonic acid.

Coupling Reaction: The sulfonic acid derivative is then coupled with 4-bromophenylamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

化学反応の分析

反応の種類:

酸化: この化合物は、特にアミノ基で酸化反応を起こし、ニトロソまたはニトロ誘導体の形成につながります。

還元: 還元反応は、スルホンアミド基をスルホン酸またはスルフィン酸に変換できます。

置換: ブロモフェニル基は、臭素原子が他の求核剤に置換される求核置換反応に関与できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミン、チオール、またはアルコキシドなどの求核剤は、塩基性条件下で使用できます。

主要な生成物:

酸化: ニトロソまたはニトロ誘導体の形成。

還元: スルホン酸またはスルフィン酸の形成。

置換: 臭素原子を置換するさまざまな官能基を持つ置換誘導体の形成。

4. 科学研究への応用

化学:

- より複雑な分子の合成における有機合成のビルディングブロックとして使用されます。

- 反応機構の研究と新しい合成方法の開発に役立ちます。

生物学:

- 特にスルホンアミド感受性酵素を標的にする酵素阻害剤としての可能性が調査されています。

- タンパク質や核酸などの生体高分子との相互作用が研究されています。

医学:

- 抗菌作用や抗がん作用など、治療の可能性が探求されています。

- 疾患経路に関与する特定の酵素を阻害する能力が評価されています。

産業:

- 発色団特性により、染料や顔料の開発に利用されています。

- 特定の電子特性または光学特性を持つ先進材料の製造に適用されています。

科学的研究の応用

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

- Evaluated for its ability to inhibit specific enzymes involved in disease pathways.

Industry:

- Utilized in the development of dyes and pigments due to its chromophoric properties.

- Applied in the production of advanced materials with specific electronic or optical properties.

作用機序

5-アミノ-N-(4-ブロモフェニル)ナフタレン-1-スルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。例えば、酵素阻害剤として、酵素の活性部位に結合し、基質へのアクセスを阻害し、酵素活性を阻害します。スルホンアミド基は、酵素の天然基質を模倣するため、この相互作用に重要であり、競合阻害につながります。

6. 類似の化合物との比較

類似の化合物:

4-アミノ-N-(4-ブロモフェニル)ベンゼンスルホンアミド: ナフタレン環ではなくベンゼン環を持つ類似の構造。

5-アミノ-N-(4-クロロフェニル)ナフタレン-1-スルホンアミド: 臭素原子ではなく塩素原子を持つ類似の構造。

5-アミノ-N-(4-メチルフェニル)ナフタレン-1-スルホンアミド: 臭素原子ではなくメチル基を持つ類似の構造。

独自性:

- 5-アミノ-N-(4-ブロモフェニル)ナフタレン-1-スルホンアミド中のナフタレン環の存在は、ベンゼン誘導体と比較して、独特な電子特性と立体特性をもたらします。

- 臭素原子は、他のハロゲンや置換基と比較して、独特な反応性とさらなる官能基化の可能性を提供します。

類似化合物との比較

4-Amino-N-(4-bromophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness:

- The presence of the naphthalene ring in 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide provides unique electronic and steric properties compared to benzene derivatives.

- The bromine atom offers distinct reactivity and potential for further functionalization compared to other halogens or substituents.

特性

CAS番号 |

648899-03-0 |

|---|---|

分子式 |

C16H13BrN2O2S |

分子量 |

377.3 g/mol |

IUPAC名 |

5-amino-N-(4-bromophenyl)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C16H13BrN2O2S/c17-11-7-9-12(10-8-11)19-22(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10,19H,18H2 |

InChIキー |

VEKOPNIBOSSEHI-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br)C(=C1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)

![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)

![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)